ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin-based derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the chromen ring, a methyl group at position 4, and an ethoxyacetate moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-8-16-13(2)21(22(24)29-18(16)11-15)14-6-9-17(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXHOJGYGINCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used in proteomics research as a biochemical reagent . Additionally, its unique structure makes it a valuable compound for studying the interactions between different molecular groups and their effects on biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Key analogues include:
Notes:
- Electron-donating vs.
- Ring systems: The cyclopenta[c]chromen moiety in increases lipophilicity, which may enhance membrane permeability but reduce solubility compared to the target compound .
- Heterocyclic modifications: Derivatives with oxadiazole or triazole moieties (e.g., ) exhibit pronounced antioxidant activity due to radical scavenging capabilities, while the target compound’s dimethoxy groups may favor anticancer applications .
Physicochemical Properties
- Melting points: The hydrazide intermediate of the target compound (2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) has a melting point of 194–196°C , whereas simpler derivatives (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate) melt at 202–204°C . These differences reflect variations in crystallinity and hydrogen-bonding capacity.
- Spectroscopic data: IR spectra of analogues show characteristic C=O (1660–1713 cm⁻¹) and NH (3282–3831 cm⁻¹) stretches, consistent with the target compound’s functional groups .
Biological Activity
Ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and various pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-ol with ethyl chloroacetate. The resulting structure features a coumarin core, which is known for its diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 302.32 g/mol. The structure can be represented as follows:
Neuroprotective Effects
Research indicates that coumarin derivatives exhibit significant neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). This compound has been shown to inhibit AChE activity effectively, which is crucial for maintaining acetylcholine levels in the brain and potentially mitigating symptoms associated with Alzheimer's disease .
Table 1: AChE Inhibition Activity of Coumarin Derivatives
| Compound Name | IC50 Value (µM) | Source |
|---|---|---|
| This compound | TBD | In vitro studies |
| Reference Compound A | 5.1 | |
| Reference Compound B | 10.0 |
Antioxidant Properties
Coumarins are also recognized for their antioxidant properties, which contribute to their neuroprotective effects. This compound demonstrates significant radical scavenging activity in various assays, indicating its potential as a therapeutic agent against oxidative stress-related conditions .
Antimicrobial Activity
In addition to neuroprotection, preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of various coumarin derivatives, including this compound. The results indicated that this compound significantly reduced neuronal cell death in models of oxidative stress and improved cognitive function in vivo .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
